molecular formula C6H3F4NO2S B2718959 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride CAS No. 1936113-73-3

3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride

Cat. No.: B2718959
CAS No.: 1936113-73-3
M. Wt: 229.15
InChI Key: HGDVZHHXIGMWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride (CAS No. 1936113-73-3) is a fluorinated pyridine derivative with the molecular formula C₆H₃F₄NO₂S and a molecular weight of 229.15 g/mol . It features a sulfonyl fluoride (-SO₂F) group at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the pyridine ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis due to its reactivity and stability under specific conditions . Its purity is typically 95%, and it is stored under unspecified conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)pyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO2S/c7-6(8,9)4-2-1-3-11-5(4)14(10,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDVZHHXIGMWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride typically involves the introduction of the trifluoromethyl group and the sulfonyl fluoride group onto the pyridine ring. One common method involves the reaction of 3-(trifluoromethyl)pyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Triethylamine, potassium carbonate

    Solvents: Dichloromethane, acetonitrile

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride serves as an essential intermediate in synthesizing complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitutions and participate in Suzuki-Miyaura cross-coupling reactions makes it valuable for creating diverse chemical entities.

Biology

  • Modification of Biological Molecules : The compound can enhance the stability and activity of biological molecules, making it useful in drug development. Its electrophilic nature allows for selective interactions with nucleophiles, facilitating the creation of biologically active derivatives.

Medicine

  • Drug Development : Research indicates that this compound has potential applications in developing drugs targeting specific enzymes or receptors. Its derivatives have shown promise in inhibiting enzymes critical for viral replication and cancer progression.

Industry

  • Production of Advanced Materials : The compound is utilized in creating materials with enhanced resistance to degradation. Its unique properties are exploited in developing agrochemicals, particularly pesticides that outperform traditional compounds.

The biological activity of this compound is notable for its interaction with various biological targets:

  • Enzyme Inhibition : It has demonstrated potential as an inhibitor of enzymes such as reverse transcriptase, which is crucial for antiviral therapies. Studies show that derivatives exhibit enhanced potency compared to non-fluorinated counterparts.
  • Antimicrobial Properties : Research indicates significant antimicrobial activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and various fungi, suggesting its utility in treating resistant infections.

Case Study 1: Antiviral Activity

A study evaluated the compound's effect on reverse transcriptase activity. Results indicated that derivatives of this compound inhibited enzyme activity significantly, suggesting potential applications in antiviral drug development.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial properties against multiple pathogens. The compound exhibited potent activity against MRSA and demonstrated higher fungicidal effects than traditional agents, indicating its potential as a therapeutic agent for resistant infections.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This dual functionality makes the compound a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Positional Isomers: 5-(Trifluoromethyl)pyridine-2-sulfonyl Fluoride

Key Differences :

  • Molecular Formula: Identical (C₆H₃F₄NO₂S) but with altered substitution patterns.
  • Impact : Positional isomerism affects electronic distribution and steric hindrance. The 3-CF₃ group may enhance electron-withdrawing effects near the sulfonyl fluoride, influencing reactivity in nucleophilic substitutions .

Functional Group Analogs: Pyridine-2-sulfonyl Fluoride

Key Differences :

  • Structure: Lacks the trifluoromethyl group (molecular formula C₅H₄FNO₂S) .
  • Molecular Weight : 145.16 g/mol (vs. 229.15 g/mol for the target compound).
  • Applications : Used broadly in pharmaceutical synthesis but lacks the lipophilicity and electronic effects conferred by the -CF₃ group. This makes 3-(trifluoromethyl)pyridine-2-sulfonyl fluoride more suitable for targeting hydrophobic enzyme pockets .

Sulfonyl Chloride Analog: 5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride

Key Differences :

  • Functional Group: Contains -SO₂Cl (CAS No. 174485-72-4) instead of -SO₂F .
  • Molecular Formula: C₆H₃ClF₃NO₂S (molecular weight ~245.52 g/mol, calculated).
  • Reactivity : Sulfonyl chlorides are more reactive than sulfonyl fluorides in nucleophilic acyl substitutions but less stable in aqueous environments. Sulfonyl fluorides are preferred in click chemistry due to their hydrolytic stability .

Complex Derivatives: Pyridalyl (Pesticide)

Key Differences :

  • Structure: A macrocyclic pesticide (CAS No. 179101-81-6) containing a 5-(trifluoromethyl)-2-pyridyloxy group .
  • Molecular Weight : 491.12 g/mol (significantly larger due to additional substituents).
  • Application : Functions as an insecticide, highlighting the role of trifluoromethylpyridine motifs in agrochemical activity. However, the target compound’s simpler structure favors pharmaceutical versatility .

Physico-Chemical and Reactivity Comparison

Reactivity Insights:

  • Sulfonyl Fluorides vs. Chlorides : The -SO₂F group offers a balance between reactivity and stability, making it ideal for covalent inhibitor design (e.g., in kinase targeting) .
  • Trifluoromethyl Effects : The -CF₃ group increases lipophilicity (logP) and metabolic stability, critical for drug bioavailability .

Biological Activity

3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is a significant compound in organic chemistry, recognized for its diverse biological activities and applications in pharmaceuticals and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group at the 3-position and a sulfonyl fluoride group at the 2-position. This unique structure contributes to its electrophilic nature and reactivity, making it useful in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.

Target and Mode of Action

The trifluoromethyl group enhances the compound's biological activity by increasing metabolic stability and influencing interactions with biological targets. Research indicates that derivatives of trifluoromethylpyridine exhibit superior potency in inhibiting enzymes such as reverse transcriptase, which is crucial for antiviral drug development .

Biochemical Pathways:

  • Nucleophilic Substitution: The sulfonyl fluoride moiety can be substituted by nucleophiles, forming various biologically active derivatives.
  • Cross-Coupling Reactions: The compound participates in Suzuki-Miyaura coupling, facilitating the synthesis of complex organic molecules essential for drug development.

Pharmacological Applications

This compound has been explored for its potential in several therapeutic areas:

  • Antiviral Agents: It has shown promise in inhibiting reverse transcriptase, making it a candidate for antiviral drug development.
  • Agrochemicals: The compound exhibits enhanced fungicidal activity compared to traditional agents, indicating its potential in agricultural applications .
  • Pharmaceuticals: Its ability to modify biological molecules enhances their stability and activity, positioning it as a valuable building block in drug design.

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
Antiviral ActivityInhibition of reverse transcriptase
Fungicidal ActivityHigher efficacy compared to chlorine derivatives
Enzyme InhibitionModulation of key signaling pathways

Case Study: Synthesis and Evaluation of Derivatives

A study investigated various derivatives of this compound for their growth inhibition properties against cancer cell lines. Notably, certain derivatives demonstrated selective cytotoxicity towards tumorigenic cells while sparing healthy cells at concentrations as low as 10 µM. This selectivity underscores the potential for developing targeted cancer therapies .

Q & A

Q. What are the common synthetic routes for 3-(Trifluoromethyl)pyridine-2-sulfonyl fluoride?

The primary synthesis involves reacting 3-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions. The reaction typically requires anhydrous solvents (e.g., THF or DCM) and inert atmospheres to prevent hydrolysis. Post-reaction, the product is purified via column chromatography or recrystallization to achieve >95% purity . Alternative routes may use fluorinating agents (e.g., KF) to convert sulfonyl chloride precursors into sulfonyl fluorides .

Q. What precautions are necessary when handling this compound?

Due to its electrophilic and irritant nature, strict safety protocols are essential:

  • Use PPE (gloves, goggles, N95 masks) to avoid skin/eye contact and inhalation.
  • Store in a dry, sealed container at 2–8°C, away from moisture and ignition sources.
  • Work in a fume hood with proper ventilation to mitigate vapor exposure .

Q. What spectroscopic methods are used to confirm its structure?

Key techniques include:

  • NMR (¹H, ¹³C, ¹⁹F): To verify pyridine ring protons (δ 7.5–8.5 ppm), trifluoromethyl groups (δ -60 to -65 ppm for ¹⁹F), and sulfonyl fluoride signals.
  • Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion peaks (e.g., [M+H]⁺ at m/z 245.6).
  • FT-IR : Peaks at ~1370 cm⁻¹ (S=O stretch) and ~1150 cm⁻¹ (S-F stretch) confirm functional groups .

Q. How is the compound purified post-synthesis?

Purification methods depend on by-products:

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane.
  • Recrystallization : Use ethanol or acetonitrile as solvents.
  • Distillation : For large-scale production, fractional distillation under reduced pressure minimizes decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products (e.g., hydrolysis or over-sulfonylation)?

  • Solvent Choice : Use anhydrous DMSO or THF to stabilize intermediates and reduce hydrolysis .
  • Temperature Control : Maintain 0–5°C during sulfonylation to limit side reactions.
  • Catalysts : Add Lewis acids (e.g., AlCl₃) to enhance electrophilicity of the sulfonyl fluoride group .

Q. What mechanistic insights exist for its sulfonylation reactions?

The compound acts as an electrophilic sulfonylation agent. Studies suggest a two-step mechanism:

  • Nucleophilic Attack : Alcohols or amines attack the sulfonyl sulfur, forming a tetrahedral intermediate.
  • Fluoride Departure : The fluoride leaving group is displaced, yielding sulfonated products. Kinetic studies using stopped-flow NMR can track intermediate formation .

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) at the 2-position to direct electrophiles to the 4- or 6-positions.
  • Metal Catalysis : Pd-catalyzed C-H activation enables selective modifications at meta positions .

Q. How to design biological assays using derivatives of this compound?

  • Enzyme Inhibition : Synthesize sulfonamide derivatives via nucleophilic substitution with amines. Test against target enzymes (e.g., carbonic anhydrase) using fluorescence-based activity assays.
  • Cellular Uptake : Label derivatives with fluorophores (e.g., FITC) and monitor intracellular localization via confocal microscopy .

Q. What strategies resolve contradictions in reported reaction yields across studies?

  • Systematic Replication : Vary parameters (solvent, temperature, stoichiometry) while controlling moisture and oxygen levels.
  • Advanced Analytics : Use HPLC-MS to quantify side products and identify yield-limiting factors (e.g., trace water) .

Q. How does the compound’s stability vary under different storage or reaction conditions?

  • Thermal Stability : TGA/DSC analysis shows decomposition >150°C.
  • Hydrolytic Stability : Monitor via ¹⁹F NMR in D₂O; half-life >24 hours at pH 7, but rapid degradation at pH <3 or >10.
  • Light Sensitivity : Store in amber vials to prevent photolytic cleavage of the S-F bond .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.